molecular formula C17H14N4O3S B2707396 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide CAS No. 1207061-64-0

2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide

Cat. No.: B2707396
CAS No.: 1207061-64-0
M. Wt: 354.38
InChI Key: XRUWVAGOPHRADO-ZPHPHTNESA-N
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Description

2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Biological Activity

The compound 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

This compound features a unique combination of pyrazole and benzothiazole moieties that may contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, several studies have reported that modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

A study involving various pyrazole derivatives demonstrated that compounds with similar structures to the target compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's benzothiazole component is known for its antimicrobial potential. A series of benzothiazole-based compounds were synthesized and tested against different bacterial strains. The results showed promising activity against both gram-positive and gram-negative bacteria .

In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound may possess similar antimicrobial properties.

Anticancer Activity

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. Compounds with similar structural features were found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

For example, a derivative with a related structure was shown to inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression . This suggests that the target compound may also possess anticancer properties worth exploring.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated significant anti-inflammatory activity (up to 85% inhibition of TNF-α).
Reported antimicrobial activity against multiple bacterial strains with promising MIC values.
Highlighted potential anticancer effects through apoptosis induction in cancer cell lines.

Properties

IUPAC Name

2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-4-5-21-11-6-12-13(24-9-23-12)7-14(11)25-17(21)19-16(22)15-10(2)8-18-20(15)3/h1,6-8H,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWVAGOPHRADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.